

literature review of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde synthesis

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Compound of Interest

Compound Name: 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

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An In-depth Technical Guide to the Synthesis of **1-(p-Toluenesulfonyl)pyrrole-2-aldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-(p-Toluenesulfonyl)pyrrole-2-aldehyde**, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its unique structure, featuring both sulfonyl and aldehyde functional groups, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry.^[1]

The primary synthetic route to **1-(p-Toluenesulfonyl)pyrrole-2-aldehyde** involves a two-step process: the N-tosylation of pyrrole to form 1-(p-Toluenesulfonyl)pyrrole (also known as 1-Tosylpyrrole), followed by the formylation of this intermediate, typically via the Vilsmeier-Haack reaction.

Part 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

The initial step in the synthesis is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This is a crucial step as it activates the pyrrole ring towards electrophilic substitution and directs the subsequent formylation to the desired position.

Experimental Protocol: N-Tosylation of Pyrrole

A common and effective method for the synthesis of 1-Tosylpyrrole involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base.^[2]

Materials:

- Pyrrole
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (Et₃N) or Sodium Hydride (NaH)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Water
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

Procedure using Triethylamine:^[2]

- Dissolve pyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (1.2 equivalents) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Add p-toluenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
- Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours.
- Quench the reaction by adding water.
- Extract the product with DCM.
- Dry the combined organic layers over anhydrous sodium sulfate.

- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Procedure using Sodium Hydride:[3]

- Suspend 60% sodium hydride (a slight excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- Slowly add a solution of pyrrole (1.0 equivalent) in THF dropwise to the suspension.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in THF.
- Continue stirring at room temperature for 3 hours.
- After the reaction is complete (monitored by TLC), quench by carefully adding water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
- Recrystallize the residue from a mixture of methanol and water to obtain 1-Tosylpyrrole.[3]

Quantitative Data for 1-Tosylpyrrole Synthesis

| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|----------|----------------|-----------------|------------------|-------------------|-----------|-----------|
| Method 1 | Triethylamine | Dichloromethane | 0 to RT | 12 - 24 | 70 - 85 | [2] |
| Method 2 | Sodium Hydride | Tetrahydrofuran | RT | 3.5 | 99 | [3] |

Part 2: Vilsmeier-Haack Formylation of 1-(p-Toluenesulfonyl)pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent,

which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).^{[7][8]}

The formylation of 1-substituted pyrroles is influenced by both electronic and steric factors.^{[9][10]} While the tosyl group is electron-withdrawing, the pyrrole ring remains sufficiently activated for electrophilic substitution. The reaction generally favors formylation at the α -position (C2) over the β -position (C3), although the ratio of isomers can be influenced by the steric bulk of the 1-substituent.^{[9][10]}

Generalized Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized procedure for the formylation of an N-substituted pyrrole, which can be adapted for 1-Tosylpyrrole. A detailed procedure for the formylation of unsubstituted pyrrole is also available and serves as a useful reference.^[11]

Materials:

- 1-(p-Toluenesulfonyl)pyrrole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM) or Ethylene Dichloride
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Acetate solution
- Water
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

Procedure:

- In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere, place anhydrous DMF (used as both reagent and solvent).

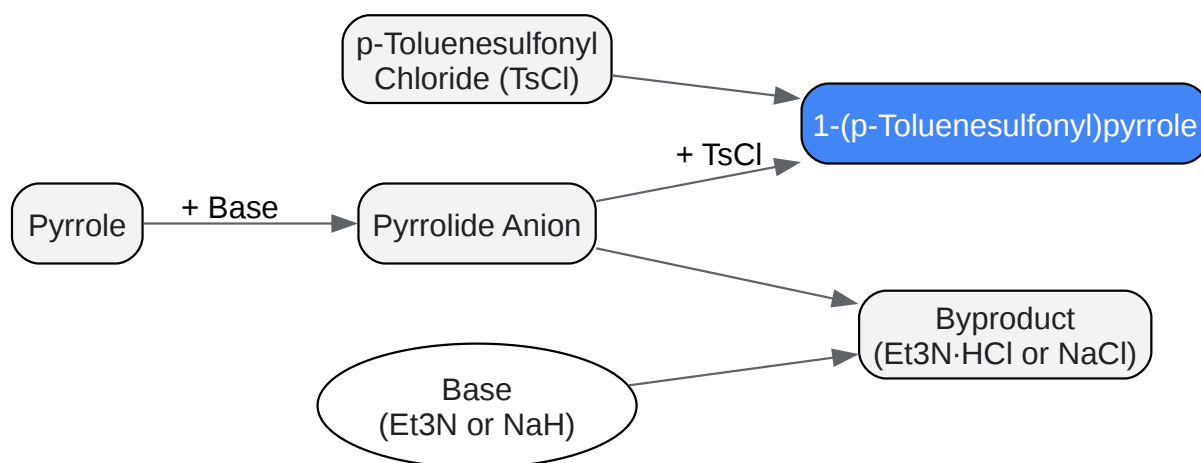
- Cool the flask in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise, maintaining a low temperature (e.g., 0-10°C). An exothermic reaction occurs, forming the Vilsmeier reagent (a chloromethyliminium salt).^{[7][11]}
- After the addition is complete, stir the mixture at low temperature for a short period.
- Add a solution of 1-(p-Toluenesulfonyl)pyrrole in an anhydrous solvent like DCM or ethylene dichloride to the Vilsmeier reagent at a low temperature.
- After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt.^[12] This step should be done cautiously as it can be exothermic and may release gas.
- Extract the product with a suitable organic solvent (e.g., DCM or ether).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield **1-(p-Toluenesulfonyl)pyrrole-2-aldehyde**.

Physical and Chemical Properties

| Property | Value | Reference |
|-------------------|---------------------------------------------------|-----------|
| Molecular Formula | C ₁₂ H ₁₁ NO ₃ S | [1][13] |
| Molecular Weight | 249.28 g/mol | [1] |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Melting Point | 94 - 97 °C | [1] |
| CAS Number | 102619-05-6 | [1][13] |

Reaction Mechanisms and Workflows

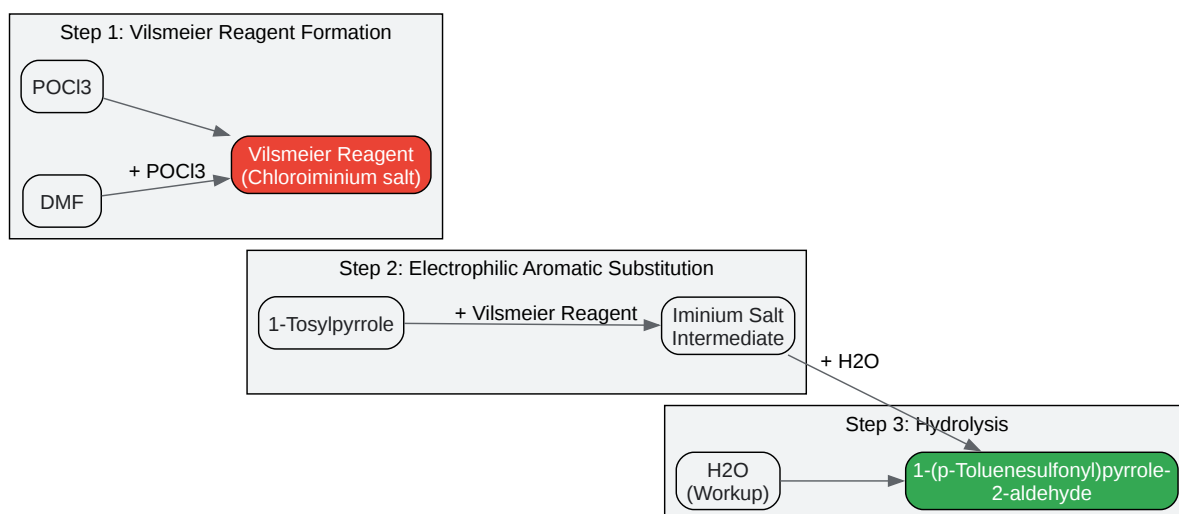
Synthesis of 1-Tosylpyrrole



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Caption: N-Tosylation of Pyrrole Workflow.

Vilsmeier-Haack Reaction Mechanism



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